Home > Products > Screening Compounds P612 > 6-Iodocholesterol
6-Iodocholesterol - 74920-44-8

6-Iodocholesterol

Catalog Number: EVT-1537008
CAS Number: 74920-44-8
Molecular Formula: C27H45IO
Molecular Weight: 512.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

6-Iodocholesterol is classified as a steroid and belongs to the category of iodinated cholesterol derivatives. It is primarily synthesized for use in radiolabeled compounds, which are crucial for imaging techniques such as single photon emission computed tomography (SPECT) and positron emission tomography (PET). The synthesis often involves the iodination of cholesterol or its derivatives using various chemical methods.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Iodocholesterol can be achieved through several methods, with iodination being the most common approach. One notable method involves:

  1. Iodination of Cholesterol: Cholesterol is treated with iodine monochloride or iodine in the presence of a Lewis acid catalyst. This reaction typically occurs under controlled conditions to ensure selective iodination at the desired carbon position.
  2. Isotope Exchange: For radiolabeled variants, such as 125I-6-iodocholesterol, isotope exchange methods are utilized. A solution containing radioactive iodine is mixed with 6-iodocholesterol under reflux conditions, allowing for the incorporation of the radioactive isotope into the cholesterol framework .

The purity of synthesized compounds is often assessed using thin-layer chromatography or high-performance liquid chromatography, ensuring that the final product meets the required standards for use in medical applications.

Molecular Structure Analysis

Structure and Data

The molecular formula for 6-Iodocholesterol is C27H45I, reflecting its structure as a modified sterol. The presence of iodine introduces unique electronic properties that can influence biological interactions and imaging capabilities.

  • Molecular Weight: Approximately 502.6 g/mol
  • Structural Features: The compound retains the steroidal backbone typical of cholesterol while incorporating an iodine atom at the sixth carbon position, which may affect its solubility and binding characteristics within biological systems.
Chemical Reactions Analysis

Reactions and Technical Details

6-Iodocholesterol participates in various chemical reactions typical of steroids, including:

  • Nucleophilic Substitution: The iodine atom can be displaced by nucleophiles under certain conditions, allowing for further functionalization of the steroid core.
  • Oxidation/Reduction Reactions: Like other steroid derivatives, it can undergo oxidation or reduction processes, which may alter its pharmacological properties.

These reactions are significant for developing derivatives with enhanced biological activity or improved imaging characteristics.

Mechanism of Action

Process and Data

The mechanism of action for 6-Iodocholesterol primarily revolves around its role as a radiolabeled tracer in imaging studies. When administered in vivo:

  1. Binding to Biological Targets: The compound can bind to specific receptors or tissues, such as adrenal glands or other steroidogenic tissues.
  2. Imaging: The emitted radiation from the iodine isotope allows for visualization using SPECT or PET imaging techniques, facilitating diagnostic assessments of adrenal function or other metabolic processes.

Research indicates that 6-iodocholesterol's binding affinity may be influenced by its structural modifications compared to unmodified cholesterol .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but poorly soluble in water.
  • Melting Point: The melting point can vary but is generally around 130–135 °C.

These properties are essential for handling and application in laboratory settings and clinical environments.

Applications

Scientific Uses

6-Iodocholesterol has several important applications in scientific research and medicine:

  1. Radiopharmaceuticals: Used extensively in nuclear medicine for adrenal scanning and assessing steroid hormone production.
  2. Biochemical Research: Serves as a tool for studying cholesterol metabolism and transport within biological systems.
  3. Diagnostic Imaging: Its radiolabeled forms are utilized in advanced imaging techniques to diagnose conditions related to adrenal gland function and other metabolic disorders .
Introduction to 6-Iodocholesterol: Biochemical Profile and Historical Context

Chemical Identity and Structural Characterization of 6-Iodocholesterol

6-Iodocholesterol (C~27~H~45~IO) is a halogen-substituted steroid derivative where an iodine atom replaces the hydrogen at the C6 position of the cholesterol backbone. This structural modification occurs in the β-configuration relative to the sterane plane, positioning the iodine atom equatorially to minimize steric hindrance. The molecular weight of the non-radiolabeled compound is 536.56 g/mol, increasing to approximately 549 g/mol when labeled with iodine-131 (due to the isotopic mass difference) [1] [5].

The compound's lipophilicity is markedly enhanced compared to native cholesterol (logP increased by ~1.5 units), facilitating integration into low-density lipoprotein (LDL) particles – the primary transport mechanism for adrenal cholesterol uptake. Crucially, the C6 substitution preserves the hydroxyl group at C3 and the aliphatic side chain at C17, allowing recognition by adrenal cortical LDL receptors and esterification enzymes. However, the bulky iodine atom at C6 prevents metabolism beyond esterification, enabling intracellular accumulation without conversion to steroid hormones – the fundamental property exploited for adrenal imaging [2] [4].

Table 1: Structural Comparison of Cholesterol and Key Iodinated Derivatives

CompoundSubstitution PositionMolecular FormulaKey Biochemical Properties
CholesterolNoneC~27~H~46~ONatural precursor; metabolized to steroids
19-IodocholesterolIodine at C19C~27~H~45~IOLower adrenal specificity; rapid deiodination
6-Iodocholesterol (NP-59)Iodine at C6 (β-configuration)C~27~H~45~IOEnhanced adrenal uptake; resistance to metabolism

Nuclear magnetic resonance (NMR) studies reveal distinctive shifts for the C6 proton upon iodination: the resonance at δ 3.52 ppm (C3-H) remains unaffected, while the C6-H signal disappears completely, confirming substitution. Infrared spectroscopy shows characteristic C-I stretching vibrations at 500-600 cm⁻¹. Crystallographic analysis demonstrates minimal distortion of the sterane ring system (A/B cis fusion preserved) but notable elongation of the C6-C5 and C6-C7 bonds due to the iodine atom's size [1] [5].

Historical Development of Radiolabeled Cholesterol Analogues in Endocrinology

The development of adrenal imaging agents paralleled mid-20th century advances in nuclear medicine and steroid biochemistry. Initial efforts in the early 1970s focused on 19-iodocholesterol ([131I]-19-IC), first synthesized at the University of Michigan. While it demonstrated adrenal uptake in animal models, clinical studies revealed limitations: rapid in vivo deiodination released free radioactive iodine that accumulated in the thyroid, while suboptimal biodistribution resulted in high hepatic background and poor target-to-background ratios [4] [5].

A breakthrough came in 1977 with the development of 6-β-iodomethyl-19-norcholesterol – designated NP-59 – synthesized through thermal rearrangement of 19-iodocholesterol precursors. This structural innovation yielded critical advantages:

  • Enhanced Adrenal Specificity: The norcholesterol skeleton (absence of C19 methyl group) combined with C6 iodination increased LDL receptor binding affinity by 40% compared to 19-IC
  • Metabolic Stability: Resistance to deiodination due to the stable C-C-I bond (vs. the labile C-I bond in 19-IC)
  • Improved Pharmacokinetics: Faster blood clearance (t1/2α = 8 hours vs. 24 hours for 19-IC) and higher adrenal uptake (0.2% ID/g vs. 0.07% ID/g) [2] [4]

NP-59 became the first FDA-approved adrenal imaging agent in 1978. Its clinical adoption transformed the diagnostic algorithm for primary aldosteronism, providing a non-invasive alternative to adrenal vein sampling. However, the physical properties of iodine-131 (principal γ-emission at 364 keV, half-life 8 days) posed challenges: high-energy photons required cumbersome collimators, resolution limitations hampered small adenoma detection, and radiation exposure necessitated prolonged hospitalization. These limitations ultimately led to NP-59's discontinuation in the US by the 2000s, though it remains in limited use in Europe and Asia [2] [3].

Table 2: Evolution of Radioiodinated Adrenal Imaging Agents

YearAgentKey InnovationClinical Impact
197119-IodocholesterolFirst radioiodinated cholesterol analogDemonstrated adrenal visualization; limited by deiodination
1977NP-59 (6-β-iodomethyl-19-norcholesterol)Thermal rearrangement; C6 substitutionFDA-approved imaging; enabled functional assessment
202218F-FNP-59Fluorine-18 replacement at C6PET resolution; reduced radiation; renewed clinical interest

Role of 6-Iodocholesterol (NP-59) in Adrenal Gland Imaging

NP-59's clinical utility stemmed from its ability to mirror native cholesterol uptake while resisting metabolism. After intravenous injection, it binds plasma LDL particles and enters adrenal cortical cells via LDL receptor-mediated endocytosis. Intracellularly, acyl-CoA:cholesterol acyltransferase (ACAT) esterifies NP-59, trapping it in lipid droplets without conversion to pregnenolone – thus accumulating proportional to the tissue's cholesterol utilization rate [2] [3].

Imaging Protocol and InterpretationStandard protocols involved dexamethasone suppression (0.5-1mg every 6 hours starting 7 days pre-injection) to suppress ACTH-dependent uptake in normal cortex. After injecting 37 MBq (1 mCi) of [131I]-NP-59, planar or SPECT/CT imaging was performed at 3-7 days. Interpretation criteria included:

  • Unilateral Early Uptake (Day 3-4): Diagnostic of aldosterone-producing adenoma (APA)
  • Bilateral Early Uptake: Indicative of bilateral adrenal hyperplasia (BAH)
  • Non-Lateralizing/Delayed Uptake: Suggested non-functional lesions or inadequate suppression
  • Absent Uptake: Characteristic of adrenocortical carcinoma [3] [5]

Diagnostic PerformanceA landmark study of 81 patients with primary aldosteronism demonstrated NP-59's clinical value:

  • Sensitivity for APA detection: 83.3% (rising to 85% with SPECT/CT)
  • Specificity: 44.4% (increasing to 60% with SPECT/CT)
  • Positive predictive value: 92.3%
  • Tumor size significantly impacted detection: 1.9±0.6 cm in detected APAs vs. 1.4±0.3 cm in missed lesions (p=0.010) [3]

In Cushing's syndrome, NP-59 reliably distinguished etiologies:

  • Unilateral uptake with contralateral suppression → cortisol-producing adenoma
  • Bilateral early uptake → adrenal hyperplasia (ACTH-dependent or independent)
  • Photopenic areas in enlarged glands → adrenocortical carcinoma [5]

Inherent Limitations and LegacyNP-59's limitations were multifaceted:

  • Physical Limitations: Poor spatial resolution (>1.5 cm lesions often undetected) due to high-energy photons
  • Logistical Challenges: Multi-day imaging protocols requiring prolonged patient isolation
  • Radiation Burden: Effective dose of 12-15 mSv, limiting repeat studies
  • Tracer Availability: Complex synthesis requiring specialized facilities [2] [4]

Despite discontinuation, NP-59 established functional adrenal imaging principles now advanced by next-generation tracers like 18F-FNP-59 (a PET analogue). Contemporary studies confirm its foundational role: In primary aldosteronism, NP-59 correctly lateralized 92.3% of surgically curable APAs, potentially reducing the need for adrenal vein sampling when combined with CT/MRI [2] [3].

Table 3: Diagnostic Performance of NP-59 Scintigraphy in Primary Aldosteronism

ParameterPlanar Imaging (%)SPECT/CT (%)Clinical Implication
Sensitivity83.385.0Detects most APAs >1.5 cm
Specificity44.460.0Limited by bilateral micronodules
Positive Predictive Value92.389.5High confidence in positive results
Size Detection Threshold1.5 cm1.0 cmSPECT/CT improves small lesion detection

Properties

CAS Number

74920-44-8

Product Name

6-Iodocholesterol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-6-iodo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H45IO

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C27H45IO/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(28)24-15-19(29)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-23,29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,26-,27-/m1/s1

InChI Key

BWBDFSZMGKKIFA-OLSNINGUSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)O)C)I)C

Synonyms

6 beta-iodocholesterol
6-iodocholest-5-en 3 beta-ol
6-iodocholesterol
6-iodocholesterol, (3beta)-isomer
6-iodocholesterol, (3beta)-isomer, 131I-labeled
6beta-iodocholesterol

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)O)C)I)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C4[C@@]3(CC[C@@H](C4)O)C)I)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.